Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acid esters. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group for amines, providing stability and preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of tert-butyl carbamate with ethyl 2-methylacrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the carbamate to the acrylate. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acid esters often involves the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is used for ester reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DCM is used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.
tert-Butyl 3-((tert-butoxycarbonyl)amino)methylbenzoate: Contains a benzoate group instead of an ethyl ester.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific combination of an ethyl ester and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)8(2)7-12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
LWVJRJKVLTVHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.